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Compound of Interest

Compound Name: 2,3,4-Tris(1-phenylethyl)phenol

Cat. No.: B3050394 Get Quote

A comprehensive analysis of the infrared (IR), nuclear magnetic resonance (NMR), and

ultraviolet-visible (UV-Vis) spectroscopic properties of phenol and its cresol, nitrophenol, and

chlorophenol derivatives, providing researchers with essential data for identification,

characterization, and quality control.

This guide offers a detailed comparison of the spectroscopic signatures of phenol and its

ortho-, meta-, and para-substituted cresol, nitrophenol, and chlorophenol derivatives. The

information presented is intended to aid researchers, scientists, and drug development

professionals in the unambiguous identification and differentiation of these closely related

aromatic compounds. All data is compiled from the Spectral Database for Organic Compounds

(SDBS), ensuring consistency and reliability.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for phenol and its derivatives.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic vibrational frequencies of the hydroxyl (O-H) and carbon-oxygen

(C-O) bonds, as well as the aromatic ring vibrations, are particularly useful for identifying and

distinguishing between phenol derivatives.
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Compound
O-H Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

Aromatic C-H
Bending
(cm⁻¹)

Phenol 3358 (broad) 1223 1595, 1498 752, 689

o-Cresol 3350 (broad) 1225 1589, 1495 748

m-Cresol 3350 (broad) 1220 1591, 1492 775, 689

p-Cresol 3350 (broad) 1220 1595, 1516 816

o-Nitrophenol

3228 (sharp,

intramolecular H-

bond)

1279
1616, 1589,

1481
783, 742

m-Nitrophenol 3350 (broad) 1288
1618, 1585,

1479
812, 735, 673

p-Nitrophenol 3325 (broad) 1300 1593, 1493 852, 752, 687

o-Chlorophenol

3550 (free), 3450

(intramolecular

H-bond)

1225 1589, 1485 748

m-Chlorophenol 3550 (free) 1220 1585, 1475 770, 680

p-Chlorophenol 3550 (free) 1225 1590, 1490 825

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen atoms in a molecule. The chemical shifts (δ) of the hydroxyl and aromatic protons are

highly sensitive to the nature and position of the substituent on the phenol ring. All data

presented below was acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
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Compound -OH Shift (δ, ppm)
Aromatic Proton Shifts (δ,
ppm)

Phenol 5.1 7.27 (t), 6.95 (t), 6.87 (d)

o-Cresol 4.8
7.12 (d), 7.08 (t), 6.83 (t), 6.75

(d)

m-Cresol 5.0 7.15 (t), 6.75-6.65 (m)

p-Cresol 4.9 7.03 (d), 6.75 (d)

o-Nitrophenol 10.5
8.15 (dd), 7.60 (dt), 7.18 (dd),

7.00 (dt)

m-Nitrophenol 6.5
7.85 (t), 7.70 (ddd), 7.35 (t),

7.10 (ddd)

p-Nitrophenol 8.0 (in DMSO-d₆) 8.12 (d), 6.95 (d)

o-Chlorophenol 5.5
7.25 (dd), 7.15 (dt), 6.95 (dt),

6.85 (dd)

m-Chlorophenol 5.4
7.15 (t), 7.05 (ddd), 6.90 (t),

6.75 (ddd)

p-Chlorophenol 5.2 7.20 (d), 6.78 (d)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronic

effects of the substituent group. All data presented below was acquired in deuterated

chloroform (CDCl₃).
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Compound C-OH (δ, ppm)
Aromatic Carbon Shifts (δ,
ppm)

Phenol 155.0 129.8, 121.0, 115.5

o-Cresol 153.8
131.0, 127.2, 120.8, 114.9,

15.7 (CH₃)

m-Cresol 155.1
140.0, 129.5, 121.7, 116.2,

112.5, 21.4 (CH₃)

p-Cresol 152.9
130.4, 130.1, 115.2, 20.5

(CH₃)

o-Nitrophenol 155.1
140.4, 137.0, 125.1, 120.0,

115.9

m-Nitrophenol 156.0
149.0, 130.2, 121.5, 115.0,

109.8

p-Nitrophenol 161.5 141.5, 126.2, 115.9

o-Chlorophenol 151.7
130.9, 128.0, 121.8, 120.9,

116.5

m-Chlorophenol 155.8
135.0, 130.5, 121.3, 115.9,

113.8

p-Chlorophenol 153.9 129.6, 125.9, 116.8

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The

wavelength of maximum absorbance (λmax) is influenced by the presence of substituents on

the aromatic ring, which can alter the energy of the π-electron system. The data below was

collected in ethanol.
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Compound λmax 1 (nm) λmax 2 (nm)

Phenol 210 270

o-Cresol 212 272

m-Cresol 213 273

p-Cresol 216 275

o-Nitrophenol 274 348

m-Nitrophenol 273 333

p-Nitrophenol 318 -

o-Chlorophenol 212 274

m-Chlorophenol 213 274

p-Chlorophenol 224 280

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented in this

guide. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquids (e.g., Phenol, Cresols): A thin film of the neat liquid is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Solids (e.g., Nitrophenols, Chlorophenols): A KBr pellet is prepared by grinding a small

amount of the solid sample with dry KBr powder and pressing the mixture into a

transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a

few drops of Nujol (mineral oil) and placing the paste between salt plates.

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol)
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is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400

cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final

absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the phenol derivative is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount

of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Data Acquisition for ¹H NMR: The NMR tube is placed in the spectrometer. The magnetic

field is shimmed to achieve homogeneity. A standard one-pulse experiment is used to

acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time,

and number of scans.

Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to

acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique

carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower

natural abundance of the ¹³C isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the phenol derivative is prepared in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or water). The stock solution is then diluted to a

concentration that gives an absorbance reading within the linear range of the

spectrophotometer (typically between 0.1 and 1.0).

Data Acquisition: A quartz cuvette is filled with the solvent to record a baseline spectrum. The

cuvette is then rinsed and filled with the sample solution. The UV-Vis spectrum is recorded

over a specific wavelength range (e.g., 200-400 nm). The wavelength(s) of maximum

absorbance (λmax) are then determined from the spectrum.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of

phenol derivatives.
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Caption: General workflow for the spectroscopic comparison of phenol derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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